methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate
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Description
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives often involves Fischer indolisation, a robust, clean, high-yielding process . This procedure is rapid and operationally straightforward, generally yielding densely substituted indole products .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents attached to the indole core. The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-(2-chloropyridine-3-carbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-19(25)11-4-5-15-13(9-11)14-10-23(8-6-16(14)22-15)18(24)12-3-2-7-21-17(12)20/h2-5,7,9,22H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVHJTXKCQYQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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